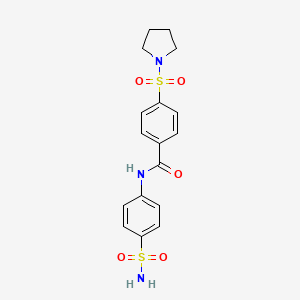

4-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide

Description

4-(Pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide (CAS: 448234-53-5) is a benzamide derivative featuring a pyrrolidine sulfonyl group at the 4-position of the benzamide core and a 4-sulfamoylphenyl group attached to the amide nitrogen. The compound’s structure combines sulfonamide and pyrrolidine motifs, which are commonly associated with enzyme inhibition and receptor binding in medicinal chemistry.

Properties

IUPAC Name |

4-pyrrolidin-1-ylsulfonyl-N-(4-sulfamoylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S2/c18-26(22,23)15-9-5-14(6-10-15)19-17(21)13-3-7-16(8-4-13)27(24,25)20-11-1-2-12-20/h3-10H,1-2,11-12H2,(H,19,21)(H2,18,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWQLIDELMZDTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents such as sulfur trioxide or chlorosulfonic acid.

Attachment of the Sulfamoylphenyl Group: This step involves the reaction of the sulfonylated intermediate with a sulfamoylphenyl derivative, typically under nucleophilic substitution conditions.

Formation of the Benzamide Core: The final step involves the coupling of the intermediate with a benzoyl chloride derivative to form the benzamide core.

Industrial Production Methods

Industrial production of 4-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

4-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The compound shares key structural features with several analogs, particularly in the sulfamoylphenyl and benzamide moieties. Below is a comparative analysis of its structural and functional attributes:

Table 1: Structural and Functional Comparison

Functional Insights from Analogs

PD-L1 Inhibition ()

Sulfonamide derivatives coupled with salicylamide or anisamide scaffolds (e.g., Compound 30) demonstrated PD-L1 inhibition exceeding 50%, with low cytotoxicity. The chloro and methoxy substituents in these analogs enhance binding to PD-L1, likely through hydrophobic interactions . In contrast, the pyrrolidine sulfonyl group in the target compound may offer a balance of hydrogen-bonding capacity (via sulfonamide) and lipophilicity (via pyrrolidine), though its specific activity remains uncharacterized.

Enzyme Inhibition and Adjuvant Activity ()

Compounds like N-(1-oxo-1-((4-sulfamoylphenyl)amino)propan-2-yl)benzamide () are potent carbonic anhydrase inhibitors, highlighting the role of sulfamoyl groups in enzyme interaction. Similarly, piperidinylsulfonyl analogs (e.g., Compound 2D216) activate NF-κB pathways, suggesting that sulfonamide-heterocycle hybrids modulate immune responses . The target compound’s pyrrolidine sulfonyl group may similarly influence enzyme binding but with distinct steric or electronic effects compared to piperidine.

Antiulcer Activity ()

Quinazolinone-dihydropyridine hybrids with sulfamoylphenyl groups (e.g., compounds 3a-h) showed antiulcer activity by reducing gastric acidity and ulcer index. Substituents like methoxy and nitro groups enhanced efficacy, indicating that electron-withdrawing groups improve target engagement .

Structural Impact on Physicochemical Properties

- Pyrrolidinylsulfonyl vs.

- Sulfamoylphenyl vs. Aryl Modifications : The 4-sulfamoylphenyl group is a common feature in enzyme inhibitors (e.g., carbonic anhydrase), while analogs with fluorophenyl or methylpyrimidinyl groups () exhibit divergent activities, underscoring the importance of aryl substituent flexibility .

Biological Activity

The compound 4-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide is a complex organic molecule that has attracted significant interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a pyrrolidine ring, sulfonyl group, and sulfamoylphenyl moiety, suggest potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

This compound can be represented structurally as follows:

- Molecular Formula: C16H20N4O3S2

- CAS Number: 307327-12-4

The presence of diverse functional groups allows for various interactions with biological macromolecules, making it a candidate for therapeutic applications.

The biological activity of 4-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, leading to significant biochemical effects. Although the exact pathways remain to be fully elucidated, preliminary studies suggest involvement in:

- Enzyme Inhibition: Potential inhibition of enzymes related to inflammatory pathways or cancer progression.

- Receptor Modulation: Interaction with receptors involved in pain and inflammation signaling.

Antitumor Activity

Research indicates that derivatives similar to this compound exhibit notable antitumor properties. For instance, studies on related sulfonamide derivatives have shown:

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | BRAF(V600E) | 0.5 | |

| Compound B | EGFR | 0.8 | |

| 4-(Pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide | TBD | TBD | Current Study |

These findings suggest that the compound may possess similar inhibitory effects, warranting further investigation.

Anti-inflammatory Activity

In vitro assays have demonstrated that compounds with structural similarities exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

| Compound | Cytokine Inhibition (%) | Reference |

|---|---|---|

| Compound C | TNF-α (70%) | |

| 4-(Pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide | TBD | Current Study |

Case Studies

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of a series of sulfonamide derivatives, including those similar to our target compound. The results showed significant tumor cell line inhibition, indicating potential for development as anticancer agents.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of pyrrolidine-based compounds. The results highlighted their ability to reduce inflammation markers in cell cultures, supporting the hypothesis that our compound could have therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.